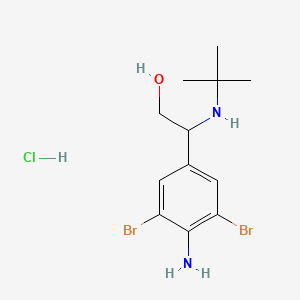
2-(4-Amino-3,5-dibromophenyl)-2-(tert-butylamino)ethanol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Amino-3,5-dibromophenyl)-2-(tert-butylamino)ethanol;hydrochloride (2-AADB-TBAE;HCl) is an organic compound that is used in a variety of scientific research applications. It is a dibromo analog of 4-amino-2-tert-butylaminoethanol (4-ABAE) and has been used in a variety of biochemical, physiological, and pharmacological studies. Its structure is composed of an amine group, two bromine atoms, and a tert-butylamino group, all of which are attached to an ethanol molecule. The hydrochloride salt of this compound is water-soluble and is used in laboratory experiments to study the effects of this compound on various biochemical and physiological processes.
Aplicaciones Científicas De Investigación
2-AADB-TBAE;HCl has been used in a variety of scientific research applications. It has been used in the study of enzyme inhibition, including the inhibition of the enzyme acetylcholinesterase, which is involved in the regulation of nerve impulse transmission. It has also been used in the study of cell adhesion and as a potential therapeutic agent for the treatment of cancer. In addition, it has been used to study the effects of oxidative stress on cells and to study the effects of drugs on the central nervous system.
Mecanismo De Acción
2-AADB-TBAE;HCl is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of nerve impulse transmission. It is believed to act by binding to the active site of the enzyme and blocking its activity. It is also believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
2-AADB-TBAE;HCl has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of nerve impulse transmission. It has also been shown to have antioxidant activity, scavenging free radicals and preventing oxidative damage to cells. In addition, it has been shown to have anti-cancer activity, inhibiting the growth of tumor cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-AADB-TBAE;HCl in laboratory experiments include its water-solubility and its ability to inhibit the enzyme acetylcholinesterase. The limitations of using this compound in laboratory experiments include its potential for toxicity and the need for proper handling and disposal of the compound.
Direcciones Futuras
For research involving 2-AADB-TBAE;HCl include further study of its potential therapeutic applications, such as its use as an anti-cancer agent and its potential use in the treatment of neurological disorders. In addition, further research into its mechanism of action and its effects on biochemical and physiological processes is needed. Other future directions include the development of more efficient synthesis methods and the exploration of other potential applications of this compound.
Métodos De Síntesis
2-AADB-TBAE;HCl is synthesized via a condensation reaction of 2-amino-3,5-dibromobenzaldehyde and 2-tert-butylaminoethanol in the presence of an acid catalyst. The reaction is carried out in an aqueous solution at a temperature of 80°C and the reaction is complete within 2 hours. The product is then isolated and purified by recrystallization.
Propiedades
IUPAC Name |
2-(4-amino-3,5-dibromophenyl)-2-(tert-butylamino)ethanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Br2N2O.ClH/c1-12(2,3)16-10(6-17)7-4-8(13)11(15)9(14)5-7;/h4-5,10,16-17H,6,15H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKQVBZHZAKXEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(CO)C1=CC(=C(C(=C1)Br)N)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Br2ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Amino-3,5-dibromophenyl)-2-(tert-butylamino)ethanol;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


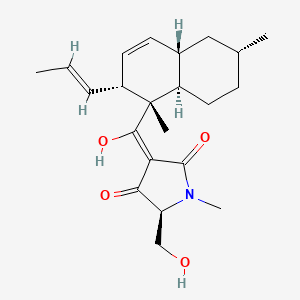
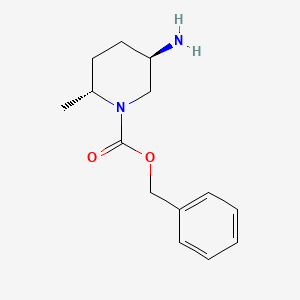
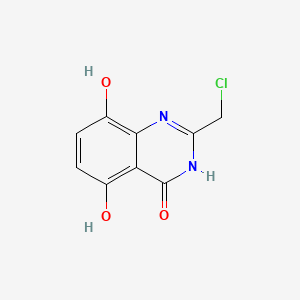
![(2R)-2-[2-[(5R,6R,7S,9S,11R,18S,19S)-19-amino-6-[(3R)-3,4-dicarboxybutanoyl]oxy-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B570569.png)
![(S)-[2-[[(Tert-butoxy)carbonyl]amino]-4-methylpentyl]carbamic acid benzyl ester](/img/structure/B570570.png)
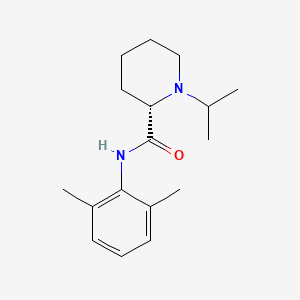
![2-Methyl-6-[(methylcarbamoyl)amino]benzoic acid](/img/structure/B570573.png)
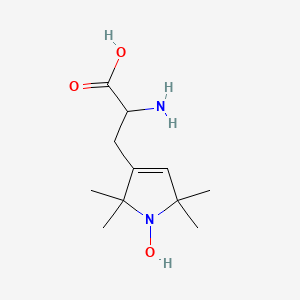
![Fucose, L-, [6-3H]](/img/structure/B570579.png)
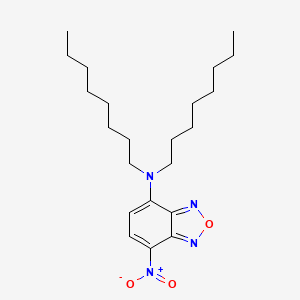
![[(1R,4Ar,4bS,7R,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthren-1-yl]methanol](/img/structure/B570583.png)